Carbazomycin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

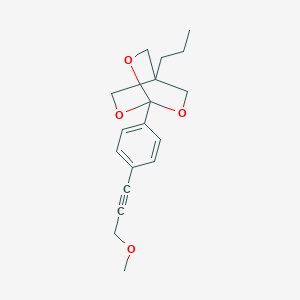

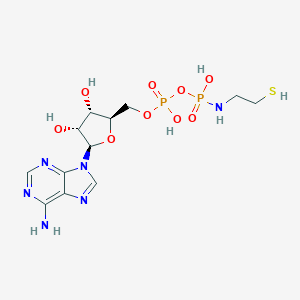

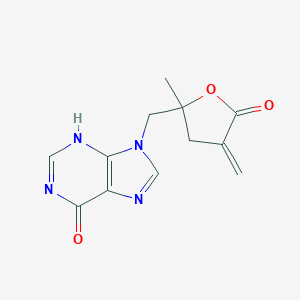

Carbazomycin F is a natural product that belongs to the carbazole family of compounds. It was first isolated from the marine-derived Streptomyces sp. CNQ-509 by a team of researchers in Canada in 2012. Since then, carbazomycin F has attracted the attention of scientists due to its unique structural features and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Isolation and Structural Elucidation

- Carbazomycins C, D, E, and F, as minor components of the carbazomycin complex, were isolated from the cultured broth of Streptoverticillium ehimense. Carbazomycins C and D were identified as new substances, and their structures were elucidated through spectroscopic and chemical methods (Naid, Kitahara, Kaneda, & Nakamura, 1987).

Biosynthesis Studies

- Research on the biosynthesis of carbazomycin B, a part of the carbazomycin complex which includes Carbazomycin F, explored the origins of the whole carbon skeleton of these compounds. These studies help in understanding the natural synthesis pathways of carbazomycins (Kaneda, Kitahara, Yamasaki, & Nakamura, 1990).

Pharmacological Activities

- Carbazole derivatives, including carbazomycins, are known for their pharmacological activities. Investigations into carbazole derivatives, such as carbazomycin A and B, reveal their potential as antibacterial and antifungal agents. The study of their structural properties is linked to searching for new physiologically active compounds (Gunaseelan, Thiruvalluvar, Martin, Prasad, & Butcher, 2007).

Synthetic Methodologies

- Research has been conducted on the synthesis of carbazole alkaloids like carbazomycin A and B. Innovative methodologies that involve multiple C-C bond-forming reactions and other chemical processes are explored to efficiently synthesize these compounds (Markad & Argade, 2014).

Propiedades

Número CAS |

103744-21-4 |

|---|---|

Nombre del producto |

Carbazomycin F |

Fórmula molecular |

C16H15NO4 |

Peso molecular |

285.29 g/mol |

Nombre IUPAC |

4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde |

InChI |

InChI=1S/C16H15NO4/c1-8-11(7-18)14-13(15(19)16(8)21-3)10-6-9(20-2)4-5-12(10)17-14/h4-7,17,19H,1-3H3 |

Clave InChI |

IKDLNWPZGYBNSQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |

SMILES canónico |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |

Otros números CAS |

103744-21-4 |

Sinónimos |

6-methoxycarbazomycinal carbazomycin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)